molecular formula C19H15N3O3 B2839817 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-94-6

3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

カタログ番号: B2839817
CAS番号: 860787-94-6
分子量: 333.347
InChIキー: OLKGIAOPSJGRSR-QOCHGBHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a heterocyclic compound featuring a fused indeno-pyridazinone core substituted at the 3-position with a 3,4-dimethoxyphenyl group and an oxime functional group. This compound belongs to a class of molecules studied for their inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases . Its structure combines a planar aromatic system with polar substituents, balancing lipophilicity and electronic properties critical for enzyme interaction .

特性

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-24-16-8-7-11(9-17(16)25-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22-23/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPUBHSOFPQLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the oxime group under mild conditions, often using hydroxylamine hydrochloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for pharmaceutical applications .

化学反応の分析

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

科学的研究の応用

3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets. For instance, it has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. This inhibition can modulate cellular communication and has potential therapeutic implications for neurological disorders .

類似化合物との比較

Comparison with Structurally Similar Compounds

The MAO-B inhibitory activity and physicochemical properties of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime are influenced by substitutions on the indeno-pyridazinone core. Below is a systematic comparison with key analogues:

Substitution at the 3-Position

The 3-position of the indeno-pyridazinone scaffold is pivotal for MAO-B affinity. Comparative studies reveal:

  • 3-(4-Chlorophenyl) derivative (CAS 136716-38-6) : Exhibits moderate MAO-B inhibition (IC₅₀ ~500 nM) due to the electron-withdrawing chloro group, which may reduce hydrophobic interactions in the enzyme’s substrate cavity .
  • 3-(4-Methylphenyl) derivative (CAS 147508-61-0) : Shows enhanced activity (IC₅₀ ~200 nM) compared to the chloro analogue, attributed to the methyl group’s lipophilicity and favorable van der Waals contacts .
  • However, its exact IC₅₀ remains unreported; structural analogs suggest submicromolar potency .
  • 3-(meta-CF₃-phenyl) derivative (e.g., 7a in ) : Abolishes MAO-B inhibition entirely, highlighting the sensitivity of the 3-position to strongly electron-withdrawing groups .

Oxime Functionalization

  • 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime (CAS 861208-60-8): Demonstrates reversible MAO-B inhibition, with molecular docking suggesting the oxime’s hydroxylamine moiety forms hydrogen bonds with residues in the active site .
  • Target compound (oxime derivative) : Likely shares similar binding modes, but the 3,4-dimethoxyphenyl group may orient the oxime for improved interactions with MAO-B’s FAD cofactor or adjacent hydrophobic regions .

Substitution at the 8-Position

Derivatives modified at the 8-position (e.g., benzyloxy or trifluorobutoxy groups) exhibit distinct activity profiles:

  • 8-Benzyloxy-substituted analogues: Display nanomolar MAO-B inhibition (IC₅₀ ~90 nM) due to enhanced hydrophobic packing in the entrance cavity .
  • 8-Trifluorobutoxy-substituted analogues : Show reduced potency compared to benzyloxy derivatives, suggesting steric hindrance or unfavorable polarity .

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR models for indeno-pyridazinones highlight key determinants of MAO-B inhibition:

  • Lipophilicity (logP) : Optimal logP values (~3.5–4.0) correlate with improved blood-brain barrier penetration and enzyme binding .
  • Electronic effects : Electron-donating groups (e.g., methoxy) at the 3-position enhance activity, while electron-withdrawing groups (e.g., CF₃) diminish it .
  • Steric parameters : Bulky substituents at the 3-position improve affinity by filling hydrophobic pockets, but excessive bulk (e.g., tert-butyl) reduces solubility .

Species-Dependent MAO-B Inhibition

Human and rat MAO-B exhibit divergent responses to indeno-pyridazinones:

  • Human MAO-B : Generally more sensitive to inhibition, with 3-(3,4-dimethoxyphenyl) derivatives showing higher selectivity over MAO-A compared to rodent isoforms .
  • Rat MAO-B : Less responsive due to structural differences in the substrate cavity, underscoring the need for human enzyme assays during drug development .

生物活性

3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a compound of significant interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit various pharmacological properties, including anti-inflammatory and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H15N3O3
  • Molar Mass : 333.35 g/mol
  • CAS Number : 860787-94-6

The primary target of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is Neutral Sphingomyelinase 2 (nSMase2) . This compound acts as a potent and selective non-competitive inhibitor of nSMase2, which plays a crucial role in the biogenesis of extracellular vesicles (EVs). The inhibition of nSMase2 disrupts the formation of HIV-1 viral particles, preventing the virus from becoming infectious .

Antiviral Activity

Research indicates that 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime significantly inhibits HIV-1 replication in vitro. The compound's ability to inhibit nSMase2 leads to decreased EV release, which is essential for viral assembly and release .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation. In studies involving animal models, it was shown to reduce inflammation markers significantly .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Metabolic Stability : It exhibits stability under metabolic conditions.
  • Oral Bioavailability : High oral bioavailability suggests effective absorption when administered orally.
  • Brain Penetration : The compound can penetrate the blood-brain barrier, making it a candidate for neurological applications .

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on the inhibitory effects of the compound on nSMase2 showed an IC50 value in the low micromolar range, indicating potent activity against this target enzyme .
  • Cell Culture Experiments : In vitro experiments revealed that treatment with 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime led to a significant reduction in HIV-1 replication levels compared to untreated controls .
  • Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced inflammatory responses in models of arthritis and other inflammatory conditions, supporting its potential therapeutic application in managing inflammation-related diseases .

Summary Table of Biological Activities

Activity TypeEffectReference
AntiviralInhibits HIV-1 replication
Anti-inflammatoryReduces inflammation markers
Enzyme InhibitionNon-competitive inhibitor of nSMase2

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from indenopyridazine precursors. For example, the parent compound (without oxime) can be synthesized via cyclocondensation of substituted hydrazines with indenone derivatives under basic conditions (e.g., K₂CO₃ in DMF) . The oxime group is introduced by reacting the ketone moiety with hydroxylamine hydrochloride under reflux in ethanol. Critical characterization techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and oxime formation.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • X-ray Diffraction (XRD) to resolve crystallographic ambiguities, especially for stereochemical confirmation of the oxime group .

Q. 1.2. How can researchers evaluate the solubility and stability of this compound under various experimental conditions to ensure reproducible biological assays?

Methodological Answer:

  • Solubility Testing: Use standardized solvents (e.g., DMSO, PBS, ethanol) with sonication or heating. Quantify via UV-Vis spectroscopy or HPLC.
  • Stability Studies:
    • pH Stability: Incubate in buffers (pH 3–9) and monitor degradation via HPLC at 24/48/72-hour intervals.
    • Thermal Stability: Perform thermogravimetric analysis (TGA) or accelerated stability testing at 40°C/75% RH.
    • Photostability: Expose to UV light (ICH Q1B guidelines) and track changes using LC-MS .

Advanced Research Questions

Q. 2.1. What strategies are effective in elucidating the mechanism of action of this compound, particularly when initial biological assays show conflicting results?

Methodological Answer:

  • Target Identification: Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins.
  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Transcriptomic Analysis: Perform RNA-seq on treated vs. untreated cells to map pathway perturbations.
  • Data Reconciliation: Cross-validate contradictory results using orthogonal assays (e.g., Western blot for protein expression vs. cell viability assays) .

Q. 2.2. How can computational chemistry and molecular modeling be integrated with experimental data to predict and optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling: Train models on structurally related compounds (e.g., pyridazine derivatives in ) to predict logP, solubility, and bioavailability.
  • Molecular Dynamics (MD) Simulations: Simulate interactions with cytochrome P450 enzymes to assess metabolic stability.
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) and guide SAR optimization .

Q. 2.3. What structural modifications of the 3,4-dimethoxyphenyl or oxime groups have been explored to enhance bioactivity, and how do these changes influence target interactions?

Methodological Answer:

  • Oxime Modifications: Replace the oxime with other bioisosteres (e.g., amidoxime, methyloxime) to improve metabolic stability.
  • Phenyl Substituents: Test analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) to enhance binding affinity.
  • SAR Validation: Compare IC₅₀ values in enzyme inhibition assays and correlate with computational binding energy scores. For example, shows methoxy-to-nitro substitutions in similar scaffolds increase potency against kinases .

Q. 2.4. When encountering discrepancies in cytotoxicity data across cell lines, what methodological approaches can identify the source of variability?

Methodological Answer:

  • Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) using databases like CCLE.
  • Assay Optimization: Standardize incubation times and seeding densities; validate with reference compounds (e.g., doxorubicin).
  • Mechanistic Deconvolution: Use siRNA knockdown or CRISPR-Cas9 to test hypotheses (e.g., efflux pump involvement) .

Q. 2.5. How can researchers design experiments to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Analysis: Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and exposure.
  • Metabolite Identification: Use hepatocyte incubations or microsomal assays to detect inactive/active metabolites.
  • Tumor Xenograft Models: Compare efficacy in immunocompetent vs. immunodeficient mice to evaluate immune system contributions .

Methodological Considerations

Q. Table 1: Key Analytical Techniques for Structural and Functional Characterization

ParameterTechniqueApplication Example
PurityHPLC-DAD/ELSDQuantify impurities ≥0.1%
StereochemistryXRD or NOESY NMRConfirm oxime (E/Z) configuration
Target EngagementSPR or ITCMeasure binding kinetics (Ka, Kd)
Metabolic StabilityLiver microsome assaysEstimate half-life (t₁/₂) in Phase I metabolism

Q. Table 2: Common Pitfalls in Biological Assays and Mitigation Strategies

PitfallMitigation Strategy
Off-target effectsUse orthogonal assays (e.g., genetic knockdown)
Solvent interferenceLimit DMSO to ≤0.1% v/v; include vehicle controls
Compound aggregationPre-filter solutions (0.22 µm)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。